An In-depth Technical Guide to 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine (CAS 1824286-23-8), a heterocyclic compound built upon the versatile pyrazolo[1,5-a]pyrimidine core. This scaffold is of significant interest to researchers and drug development professionals due to its established presence in a wide array of biologically active molecules. We will delve into its chemical properties, potential synthesis strategies, and the pharmacological significance of the pyrazolo[1,5-a]pyrimidine class, offering insights into its potential applications in modern drug discovery.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation of Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle, structurally analogous to purines, which are fundamental components of nucleic acids. This structural similarity is a key factor contributing to its ability to interact with a wide range of biological targets.[1] The core itself is a planar, rigid structure that provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2]
Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including but not limited to:
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Anticancer: Many pyrazolo[1,5-a]pyrimidines exhibit potent antiproliferative activity against various cancer cell lines.[2][3][4]
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Kinase Inhibition: This class of compounds is particularly well-known for its ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[5][6]
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Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[7]
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Antimicrobial: The scaffold has also been explored for its activity against various bacterial and fungal strains.[1][8]
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Other Therapeutic Areas: Research has also pointed towards potential applications in treating diabetes, Alzheimer's disease, and anxiety.[9][10][11]
Physicochemical Properties of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1824286-23-8 | Public Record |
| Molecular Formula | C7H6ClN3O | Calculated |
| Molecular Weight | 183.60 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from related structures |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. | General chemical knowledge |
Synthesis Strategies for Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic reagent.[2] The specific substitution pattern on the final molecule is determined by the choice of starting materials.
A plausible synthetic route to 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine could involve the following key steps, as illustrated in the workflow diagram below. This proposed pathway is based on established synthetic methodologies for this class of compounds.[12]
Caption: Proposed synthetic workflow for 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine.
Experimental Protocol Outline:
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Cyclocondensation: React 3-aminopyrazole with a suitable malonic ester derivative in the presence of a base (e.g., sodium ethoxide) to form the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate.
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Chlorination: Treat the resulting diol with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the 5,7-dichloro derivative.[12]
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Selective Methoxylation: The chlorine atom at the 7-position is generally more susceptible to nucleophilic substitution than the one at the 5-position.[12] Therefore, a carefully controlled reaction with one equivalent of sodium methoxide would likely lead to the selective formation of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine.
Spectroscopic Characterization
The structural confirmation of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine would rely on a combination of standard spectroscopic techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methoxy protons, as well as the protons on the pyrazole and pyrimidine rings. The exact chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons bearing the chloro and methoxy groups.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, such as C-O stretching for the methoxy group and C=N and C=C stretching vibrations of the heterocyclic rings.
Biological Significance and Potential Applications
The true value of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine lies in its potential as a scaffold for the development of novel therapeutic agents. The presence of the chloro and methoxy groups at positions 5 and 7, respectively, offers strategic points for further chemical modification to optimize biological activity and pharmacokinetic properties.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established ATP-competitive inhibitor of various protein kinases.[5] The nitrogen atoms in the ring system can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents at positions 5 and 7 can be tailored to interact with specific pockets within the ATP-binding site, thereby conferring selectivity for different kinases.
For instance, derivatives of this scaffold have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[6] The lead compound in one study, a pyrazolo[1,5-a]pyrimidine, demonstrated high selectivity for Pim-1, suggesting a favorable safety profile.[6]
Caption: Competitive inhibition of ATP binding in the kinase active site.
Anticancer Drug Development
Given the role of kinases in cancer progression, the potential of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine as a starting point for the development of novel anticancer agents is significant. The chloro group at the 5-position can serve as a handle for further derivatization through cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent in vitro activity against various human cancer cell lines, including colon, breast, and liver cancer.[3][4] Some compounds have also shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[4]
Conclusion and Future Directions
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is a promising heterocyclic compound that belongs to a class of molecules with a proven track record in medicinal chemistry. While specific experimental data on this particular molecule is limited, the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for its potential as a valuable building block in drug discovery.
Future research should focus on the efficient and scalable synthesis of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. The exploration of its potential as a kinase inhibitor, particularly against cancer-related targets, is a highly promising avenue. Furthermore, the strategic modification of the chloro and methoxy groups will be crucial in developing derivatives with enhanced potency, selectivity, and drug-like properties. The insights gained from such studies will undoubtedly contribute to the growing importance of the pyrazolo[1,5-a]pyrimidine scaffold in the development of next-generation therapeutics.
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